molecular formula C23H17Br2ClO3S B120078 CAY10592 CAS No. 685139-10-0

CAY10592

货号: B120078
CAS 编号: 685139-10-0
分子量: 568.7 g/mol
InChI 键: NQIYGYDPRBEUAZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CAY10592 (CAS 685139-10-0) 是一种过氧化物酶体增殖物激活受体 δ (PPARδ) 的选择性部分激动剂。 PPARs 是一类配体激活的核转录因子,参与能量稳态、胰岛素敏感性和葡萄糖代谢 。 this compound 具有良好的口服药代动力学特性,并在相关检测中表现出有效活性。

准备方法

合成路线:: CAY10592 的合成路线包括以下步骤:

    硫醚形成: 通过使 3,3-双 (4-溴苯基) -2-丙烯 -1- 基硫醇与 2-氯苯酚反应形成硫醚键。

    醚化: 所得硫醚中间体与氯乙酸反应形成最终化合物。

工业生产:: 关于 this compound 大规模工业生产方法的信息并不广泛。 研究实验室可以使用所述合成路线进行合成。

化学反应分析

CAY10592 会经历各种反应,包括:

    氧化: 它可以在特定条件下被氧化。

    还原: 还原反应可能会改变其结构。

    取代: 芳香环上的取代基可以被取代。 常见的试剂和条件取决于具体的反应类型。

从这些反应中形成的主要产物包括具有改变的官能团的 this compound 衍生物。

科学研究应用

CAY10592 在以下方面有应用:

    代谢研究: 研究脂质代谢、胰岛素敏感性和葡萄糖稳态。

    心血管研究: 评估其对脂蛋白水平和动脉粥样硬化的影响。

    药物开发: 作为代谢疾病的潜在治疗剂。

作用机制

CAY10592 激活 PPARδ,影响与脂质代谢、能量平衡和炎症相关的基因表达。 它调节参与脂质利用和葡萄糖调节的通路。

相似化合物的比较

CAY10592 因其选择性 PPARδ 活性而脱颖而出。 类似的化合物包括 GW501516 (PPARδ 激动剂) 和非诺贝特 (PPARα 激动剂),但其机制不同。

生物活性

CAY10592, a selective inhibitor of SIRT2, has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Parkinson's disease. This compound is characterized by its ability to rescue dopamine neurons from α-synuclein toxicity in both in vitro and in vivo models. Below is a detailed examination of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

  • Chemical Formula : C23H13Cl2N3O2
  • Molecular Weight : 434.3 g/mol
  • Purity : ≥98%
  • Stability : Stable for at least 2 years at -20°C

This compound is a crystalline solid that functions effectively as a cell-permeable compound, making it suitable for various biological assays.

This compound acts primarily as an inhibitor of SIRT2 (NAD+-dependent deacetylase), with an IC50 value of 3.5 µM. This inhibition is significant because SIRT2 plays a crucial role in regulating neuronal survival and function. By selectively inhibiting SIRT2, this compound can mitigate the neurotoxic effects associated with α-synuclein aggregation, a hallmark of Parkinson's disease pathology.

Table 1: Mechanistic Insights

MechanismDescription
SIRT2 Inhibition Selectively inhibits SIRT2 activity, reducing neurotoxicity from α-synuclein.
Neuroprotection Rescues dopamine neurons in models of Parkinson's disease.
Cellular Effects Alters acetylation patterns of target proteins involved in neuroprotection.

Pharmacological Profile

This compound has been evaluated for its pharmacokinetic properties and efficacy in various experimental setups:

  • In vitro Studies : Demonstrated significant protective effects against cell death induced by α-synuclein in neuronal cell lines.
  • In vivo Studies : Exhibited neuroprotective effects in mouse models of Parkinson's disease, with improvements in motor function and reduction in neurodegeneration markers.

Table 2: Pharmacokinetic Properties

ParameterValue
Half-life ~4 hours
Bioavailability Moderate
Administration Route Oral

Case Studies and Research Findings

  • Neuroprotection Against α-Synuclein Toxicity
    • A study conducted on primary neuronal cultures showed that this compound significantly reduced cell death caused by α-synuclein aggregates. The compound's ability to inhibit SIRT2 was linked to decreased apoptosis markers (e.g., caspase activation) .
  • Animal Model Efficacy
    • In a mouse model of Parkinson's disease, treatment with this compound resulted in improved locomotor activity compared to untreated controls. Histological analysis revealed reduced dopaminergic neuron loss in the substantia nigra region .
  • Comparative Studies
    • Comparative studies with other SIRT inhibitors indicated that this compound had a more favorable safety profile and targeted action on SIRT2 without significant off-target effects on SIRT1 or SIRT3 .

属性

IUPAC Name

2-[4-[3,3-bis(4-bromophenyl)prop-2-enylsulfanyl]-2-chlorophenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Br2ClO3S/c24-17-5-1-15(2-6-17)20(16-3-7-18(25)8-4-16)11-12-30-19-9-10-22(21(26)13-19)29-14-23(27)28/h1-11,13H,12,14H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIYGYDPRBEUAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CCSC2=CC(=C(C=C2)OCC(=O)O)Cl)C3=CC=C(C=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Br2ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434769
Record name CAY10592
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685139-10-0
Record name CAY10592
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid methyl ester (350 mg, 0.6 mmol, example 23) was dissolved in ethanol (10 ml). 1N NaOH (3 ml, 3 mmol) was added at room temperature and the reaction mixture was stirred for 18 h at 5° C. after which it was treated with 1N HCl (15 ml) and extracted with dichloromethane (2×20 ml). The combined organic phases were dried and evaporated to give the title compound in 230 mg (68%) yield.
Name
{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid methyl ester
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CAY10592
Reactant of Route 2
CAY10592
Reactant of Route 3
Reactant of Route 3
CAY10592
Reactant of Route 4
Reactant of Route 4
CAY10592
Reactant of Route 5
CAY10592
Reactant of Route 6
CAY10592

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。